molecular formula C26H31O3P B14331474 Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane CAS No. 106046-73-5

Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane

Cat. No.: B14331474
CAS No.: 106046-73-5
M. Wt: 422.5 g/mol
InChI Key: AGVOOOFZVSRTAN-UHFFFAOYSA-N
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Description

Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C26H31O3P It is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a 2,2,2-triethoxyethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,2,2-triethoxyethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst, facilitating chemical reactions by lowering the activation energy. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry and a precursor for various phosphine derivatives.

    Triphenylamine: Known for its applications in optoelectronic materials and as a building block for functional materials.

    2,2,2-Trifluoroethanol: An organic compound with similar structural features, used as a solvent and in chemical synthesis.

Uniqueness

Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorane core with a triethoxyethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

106046-73-5

Molecular Formula

C26H31O3P

Molecular Weight

422.5 g/mol

IUPAC Name

triphenyl(2,2,2-triethoxyethylidene)-λ5-phosphane

InChI

InChI=1S/C26H31O3P/c1-4-27-26(28-5-2,29-6-3)22-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,4-6H2,1-3H3

InChI Key

AGVOOOFZVSRTAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

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